1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
説明
This compound features a piperidine-4-carboxamide scaffold substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at the 1-position and an N-(3-methylbutyl) chain.
特性
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-12(2)5-8-18-15(22)13-6-9-21(10-7-13)17(23)14-11-20(3)19-16(14)24-4/h11-13H,5-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVQBRVHSGVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- IUPAC Name: 1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
- Molecular Formula: CHNO
- Molecular Weight: 372.46 g/mol
- CAS Number: 1226458-15-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrazole compounds exhibit significant monoamine oxidase inhibition, particularly MAO-A, which is associated with antidepressant effects. The selectivity towards MAO-A over MAO-B suggests potential use in treating depression and anxiety disorders .
Cytotoxicity Studies
In vitro studies have shown that some pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide were tested against liver and lung carcinoma cell lines, demonstrating IC values indicating potent activity compared to standard treatments like cisplatin .
Case Studies and Data Tables
| Study | Compound | Target | IC (µM) | Notes |
|---|---|---|---|---|
| Study 1 | 1-(3-methoxy-1-methylpyrazole) | MAO-A | 8.6 x 10 | Selective inhibition |
| Study 2 | Pyrazole derivative | Lung carcinoma | 5.35 | Compared to cisplatin (6.39) |
| Study 3 | Pyrazole derivative | Liver carcinoma | 8.74 | Low toxicity against normal cells |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable carbonyl compound.
- Piperidine Formation: The piperidine moiety is synthesized via hydrogenation or Mannich reaction.
- Final Coupling Reaction: The final product is formed through coupling the piperidine with the pyrazole derivative.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Scaffolds
Key structural variations among analogues include substituents on the acyl group (e.g., pyrazole, oxazole, indole) and the N-alkyl/aryl chain. Below is a comparative analysis:
Key Observations:
- Acyl Group Diversity : The target compound’s 3-methoxy-pyrazole acyl group differs from oxazole (HCV inhibitors) and indole (antivirals), which may influence target binding and metabolic stability.
- N-Substituent Effects : The 3-methylbutyl chain in the target compound and P592-0738 contrasts with bulkier groups (e.g., 4-isopropylpiperidinyl in HCV inhibitors), impacting steric hindrance and pharmacokinetics.
- Synthesis Yields : Yields vary significantly (18–72%), with lower yields observed in indole derivatives (Ev6) due to steric challenges in coupling reactions.
Functional Group Impact on Physicochemical Properties
- Methoxy Group (Target Compound) : Enhances solubility compared to halogenated (e.g., chloro in HCV inhibitors) or trifluoromethyl groups (Ev3), which increase lipophilicity but may reduce metabolic stability .
- Branched Alkyl Chains : The 3-methylbutyl substituent balances lipophilicity and flexibility, contrasting with rigid aryl groups (e.g., benzo[d]thiazol-2-yl in Ev5), which improve target affinity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
